1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-methylphenyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)cyclopropane can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of aryl halides with cyclopropylboronates in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .
Industrial Production Methods: Industrial production of 1,2-Bis(4-methylphenyl)cyclopropane typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-methylphenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
1,2-Bis(4-methylphenyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Bis(4-methylphenyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
cis- and trans-3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: These compounds have similar structural features but differ in their functional groups and stereochemistry.
1,2-Dibromocyclopentane: Another cycloalkane with similar reactivity but different substituents.
Uniqueness: 1,2-Bis(4-methylphenyl)cyclopropane is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
117954-05-9 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
SYKRKRUCIDVFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.